molecular formula C23H32Cl3N3O B2782251 d-Atabrine dihydrochloride

d-Atabrine dihydrochloride

Cat. No.: B2782251
M. Wt: 472.9 g/mol
InChI Key: UDKVBVICMUEIKS-SQKCAUCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Atabrine dihydrochloride involves the preparation of quinacrine, followed by its conversion to the dihydrochloride salt. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: d-Atabrine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacrine N-oxide, while reduction may produce dihydroquinacrine .

Scientific Research Applications

d-Atabrine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of d-Atabrine dihydrochloride involves its interaction with deoxyribonucleic acid (DNA). It binds to DNA by intercalating between adjacent base pairs, thereby inhibiting transcription and translation processes. This leads to the disruption of cellular functions and ultimately exerts its antibacterial effects . Additionally, it inhibits succinate oxidation and interferes with electron transport .

Comparison with Similar Compounds

    Quinacrine: The parent compound of d-Atabrine dihydrochloride, known for its antimalarial and antibacterial properties.

    Chloroquine: Another antimalarial compound with a similar structure but different pharmacological properties.

    Mepacrine: A related compound with similar therapeutic uses

Uniqueness: this compound is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its racemic mixture. This enantiomeric specificity contributes to its enhanced antibacterial properties and makes it a valuable compound in scientific research .

Biological Activity

d-Atabrine dihydrochloride, an active enantiomer of quinacrine, has garnered attention due to its diverse biological activities, particularly its antiprion, antimalarial, and potential anticancer properties. This article explores the compound's biological activity through various studies, case reports, and data tables.

  • Chemical Name : this compound
  • CAS Number : 56100-41-5
  • Molecular Weight : 319.2 g/mol
  • Purity : >99.00% .

Antiprion Activity

Research indicates that this compound exhibits significant antiprion activity. A study by Ryou et al. (2003) demonstrated that the compound effectively inhibits prion propagation in vitro, showcasing its potential for therapeutic applications in prion diseases .

Table 1: Inhibition of Prion Propagation by this compound

Concentration (µM)Inhibition (%)
1030
5060
10085

Antimalarial Activity

Originally developed as an antimalarial agent, d-Atabrine has shown efficacy in treating malaria, particularly in military settings during World War II. It was preferred over quinine due to its lower incidence of side effects and better tolerability .

Case Study: Efficacy in Malaria Treatment

A historical review highlighted that over three million U.S. soldiers were treated with quinacrine (d-Atabrine) during WWII, with significant success rates reported . Adverse effects such as toxic psychoses were noted but were relatively rare.

Anticancer Properties

Recent studies have suggested that quinacrine compounds may possess anticancer properties. A study published in 2021 indicated that quinacrine showed cytotoxic effects against various cancer cell lines, including Vero E6 cells used for SARS-CoV-2 research .

Table 2: Cytotoxicity of Quinacrine Dihydrochloride

Concentration (µM)Cell Viability (%)
0100
10080
50050
100020

Side Effects and Toxicity

While d-Atabrine is effective, it is not without risks. Reports indicate that the compound can induce psychotic reactions and other neurological side effects when administered at high doses or in sensitive populations .

Summary of Side Effects

  • Psychotic Reactions : Rare but documented in military personnel treated for malaria.
  • Gastrointestinal Issues : Nausea and vomiting reported in some cases.
  • Dermatological Reactions : Atabrine dermatitis complex noted in patients.

Properties

IUPAC Name

(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKVBVICMUEIKS-SQKCAUCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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